molecular formula C23H23N3O3 B2771443 N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 871672-95-6

N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B2771443
CAS No.: 871672-95-6
M. Wt: 389.455
InChI Key: NFTYDYYYRGXIMD-UHFFFAOYSA-N
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Description

The compound “N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a benzodiazole ring, a furan ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodiazole and furan rings suggests that this compound could have a planar structure, while the amide group could introduce some rotation around the C-N bond .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group could participate in hydrolysis reactions, while the benzodiazole and furan rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves complex chemical reactions, demonstrating its importance in the study of chemical reactivity and synthesis techniques. Research in this area focuses on creating novel compounds through electrophilic substitution reactions, nitration, bromination, formylation, and acylation. Such studies contribute to the broader understanding of heterocyclic chemistry, particularly in the synthesis of compounds with potential applications in various fields including materials science and pharmaceuticals (Aleksandrov & El’chaninov, 2017).

Application in Dye-Sensitized Solar Cells

The compound's derivatives, specifically those incorporating furan as a conjugated linker, have been explored for their application in dye-sensitized solar cells (DSSCs). This research indicates that phenothiazine derivatives with furan linkers can significantly enhance solar energy-to-electricity conversion efficiency, showcasing the potential of furan-based compounds in renewable energy technologies (Kim et al., 2011).

Biomedical Applications

Although the direct biomedical applications of this compound were not found in the searched papers, related compounds have shown promising activities in various biological assays. For example, compounds with similar structural motifs have been studied for their antiplasmodial activities against strains of Plasmodium falciparum, highlighting the potential of such compounds in antimalarial drug development (Hermann et al., 2021). Moreover, derivatives have exhibited significant antifilarial and antineoplastic activities, suggesting their utility in developing treatments for neglected tropical diseases and cancer (Ram et al., 1992).

Material Science and Polymer Chemistry

In the realm of material science, the structural components of this compound, such as the furan moiety, are pivotal in synthesizing biobased polyesters. These studies underscore the compound's relevance in developing sustainable materials with applications ranging from packaging to biomedical devices (Jiang et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These aspects are typically assessed through laboratory testing and risk assessments .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis process, and investigating its mechanism of action .

Properties

IUPAC Name

N-[2-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-17-7-2-5-10-20(17)29-16-14-26-19-9-4-3-8-18(19)25-22(26)12-13-24-23(27)21-11-6-15-28-21/h2-11,15H,12-14,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTYDYYYRGXIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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